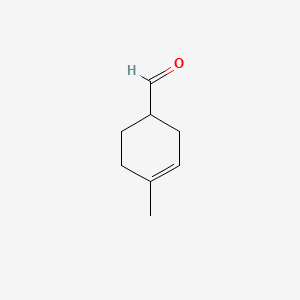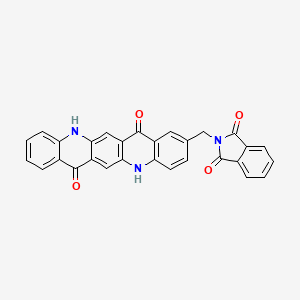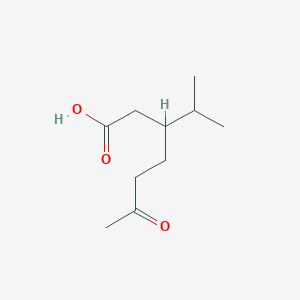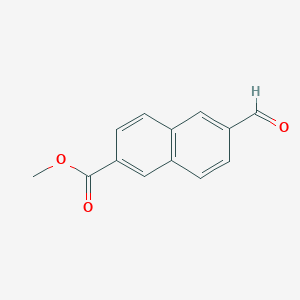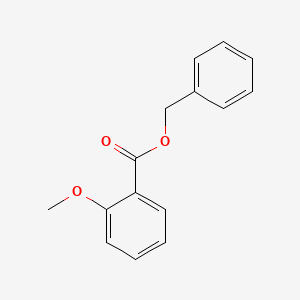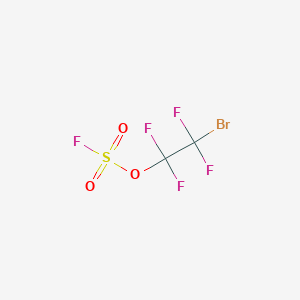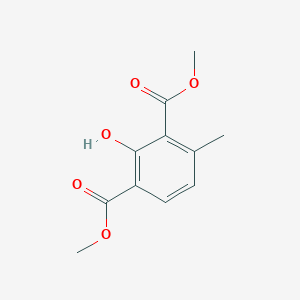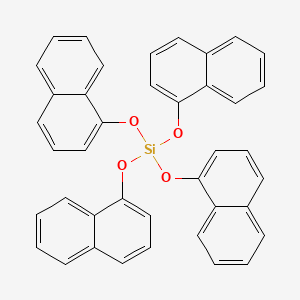
Tetranaphthalen-1-yl silicate
Vue d'ensemble
Description
Tetranaphthalen-1-yl silicate is a chemical compound that belongs to the class of silicates, which are compounds containing silicon-oxygen anions. This compound is characterized by the presence of four naphthalene groups attached to a central silicon atom. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings, and its derivatives are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetranaphthalen-1-yl silicate typically involves the reaction of naphthalen-1-yl derivatives with silicon-containing precursors. One common method is the Stöber process, which is used to prepare silica nanoparticles. This process involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of alcohol and ammonia . The reaction conditions, such as temperature, solvent, and pH, can be adjusted to control the size and morphology of the resulting silica particles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of microchannel and microwave-assisted methods can enhance the rate of nucleation and growth reactions, leading to higher yields and better control over particle size and distribution . These methods are advantageous for industrial applications due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetranaphthalen-1-yl silicate can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert naphthalene groups to dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as solvent, temperature, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinone derivatives, while substitution reactions can produce halogenated naphthalene compounds.
Applications De Recherche Scientifique
Tetranaphthalen-1-yl silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its thermal stability and mechanical properties
Mécanisme D'action
The mechanism of action of tetranaphthalen-1-yl silicate involves its interaction with molecular targets and pathways within biological systems. The naphthalene groups can interact with cellular components, leading to various biological effects. For example, the compound may exert antimicrobial activity by disrupting microbial cell membranes or interfering with essential metabolic processes . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetranaphthalen-1-yl silicate include other silicate derivatives with aromatic groups, such as tetraethyl orthosilicate (TEOS) and tetramethoxysilane (TMOS). These compounds share similar structural features and chemical properties .
Uniqueness
This compound is unique due to the presence of four naphthalene groups, which impart distinct chemical and biological properties. Compared to other silicate derivatives, this compound may exhibit enhanced thermal stability, mechanical strength, and biological activity, making it suitable for specialized applications in various fields .
Propriétés
IUPAC Name |
tetranaphthalen-1-yl silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDJXLAXHSLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322437 | |
| Record name | tetranaphthalen-1-yl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-92-3 | |
| Record name | Silicic acid (H4SiO4), tetra-1-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401234 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetranaphthalen-1-yl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



